4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol
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Overview
Description
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under various conditions .
Preparation Methods
The synthesis of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol typically involves the reaction of the corresponding alcohol with tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by a mild base like DMAP or imidazole . The industrial production methods are similar, involving the use of electrophilic sources of TBDPS and latent nucleophilicity of the hydroxyl group .
Chemical Reactions Analysis
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Common reagents and conditions used in these reactions include trifluoroacetic acid (TFA), acetic acid, and fluoride sources . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is widely used in scientific research, particularly in organic synthesis. Its applications include:
Chemistry: Used as a protecting group for alcohols in complex organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol involves the protection of hydroxyl groups in organic molecules. The TBDPS group provides steric hindrance and stability, preventing unwanted reactions at the protected hydroxyl site. The molecular targets and pathways involved include the formation of stable silyl ethers that can withstand various reaction conditions .
Comparison with Similar Compounds
4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol is compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less resistant to acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride sources but less stable under acidic conditions compared to TBDPS.
Trimethylsilyl (TMS): Easily removed in the presence of TBDPS, making it less stable.
The uniqueness of this compound lies in its increased stability towards acidic hydrolysis and nucleophilic species, making it a preferred choice for protecting primary hydroxyl groups in complex organic synthesis .
Properties
CAS No. |
138967-36-9 |
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Molecular Formula |
C22H32O2Si |
Molecular Weight |
356.6 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C22H32O2Si/c1-18(23)17-22(5,6)24-25(21(2,3)4,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16,18,23H,17H2,1-6H3 |
InChI Key |
FPLHFBCTXXMEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origin of Product |
United States |
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